Spectinomycin sulfate tetrahydrate
Spectinomycin sulfate tetrahydrate
Spectinomycin Sulfate Tetrahydrate is an organic sulfate.
Spectinomycin Sulfate Tetrahydrate is the tetrahydrate sulfate salt form of spectinomycin, an aminocyclitol aminoglycoside antibiotic derived from Streptomyces spectabilis with bacteriostatic activity. Spectinomycin binds to the bacterial 30S ribosomal subunit. As a result, this agent interferes with the initiation of protein synthesis and with proper protein elongation. This eventually leads to bacterial cell death.
Spectinomycin Sulfate Tetrahydrate is the tetrahydrate sulfate salt form of spectinomycin, an aminocyclitol aminoglycoside antibiotic derived from Streptomyces spectabilis with bacteriostatic activity. Spectinomycin binds to the bacterial 30S ribosomal subunit. As a result, this agent interferes with the initiation of protein synthesis and with proper protein elongation. This eventually leads to bacterial cell death.
Brand Name:
Vulcanchem
CAS No.:
64058-48-6
VCID:
VC20763842
InChI:
InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2
SMILES:
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O
Molecular Formula:
C14H34N2O15S
Molecular Weight:
502.5 g/mol
Spectinomycin sulfate tetrahydrate
CAS No.: 64058-48-6
Cat. No.: VC20763842
Molecular Formula: C14H34N2O15S
Molecular Weight: 502.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Spectinomycin Sulfate Tetrahydrate is an organic sulfate. Spectinomycin Sulfate Tetrahydrate is the tetrahydrate sulfate salt form of spectinomycin, an aminocyclitol aminoglycoside antibiotic derived from Streptomyces spectabilis with bacteriostatic activity. Spectinomycin binds to the bacterial 30S ribosomal subunit. As a result, this agent interferes with the initiation of protein synthesis and with proper protein elongation. This eventually leads to bacterial cell death. |
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CAS No. | 64058-48-6 |
Molecular Formula | C14H34N2O15S |
Molecular Weight | 502.5 g/mol |
IUPAC Name | sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate |
Standard InChI | InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2 |
Standard InChI Key | OBZDRKHRQYPQDZ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O |
SMILES | CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O |
Canonical SMILES | CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O |
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